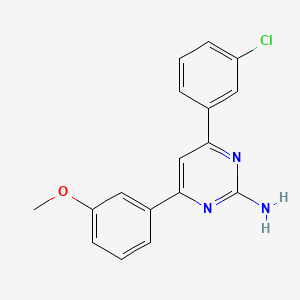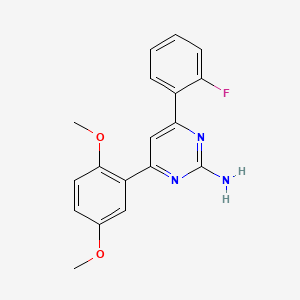
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (4-CP-2,5-DMP) is a synthetic compound that has been studied for its potential applications in scientific research. The compound is a member of the pyrimidine class of heterocyclic compounds, and is an analog of the naturally occurring compound uridine. 4-CP-2,5-DMP is of particular interest due to its ability to interact with a number of enzymes and receptors in the body, making it a potentially useful tool for researchers in a variety of fields.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been shown to interact with a number of enzymes and receptors in the body, making it a potentially useful tool for researchers in a variety of fields. For example, it has been studied for its potential as a modulator of the serotonin 5-HT2A receptor, as an inhibitor of the enzyme acetylcholinesterase, and as a potential treatment for Alzheimer’s disease. In addition, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential as an anticonvulsant, as an antidepressant, and as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the serotonin 5-HT2A receptor, the acetylcholinesterase enzyme, and possibly other proteins. It is believed that the compound exerts its effects by binding to these proteins, which alters their activity or structure and thus affects the body’s physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine are still being studied. However, it has been shown to interact with a number of enzymes and receptors in the body, including the serotonin 5-HT2A receptor, the acetylcholinesterase enzyme, and possibly other proteins. It is believed that the compound exerts its effects by binding to these proteins, which alters their activity or structure and thus affects the body’s physiological processes. In particular, the compound has been studied for its potential as a modulator of the serotonin 5-HT2A receptor, as an inhibitor of the enzyme acetylcholinesterase, and as a potential treatment for Alzheimer’s disease. In addition, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has also been studied for its potential as an anticonvulsant, as an antidepressant, and as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a relatively easy compound to synthesize and can be readily obtained from chemical suppliers. The compound is also relatively stable in aqueous solution and can be stored for extended periods of time. The main advantage of using 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is its ability to interact with a number of enzymes and receptors in the body, making it a potentially useful tool for researchers in a variety of fields. However, the exact mechanism of action of the compound is not yet fully understood, and further research is needed to elucidate its exact effects on the body.
Orientations Futures
Given the potential applications of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, there are a number of potential future directions for research. These include further studies into the compound’s potential as a modulator of the serotonin 5-HT2A receptor, as an inhibitor of the enzyme acetylcholinesterase, and as a potential treatment for Alzheimer’s disease. In addition, further research is needed to understand the exact mechanism of action of the compound, as well as its potential as an anticonvulsant, antidepressant, and anti-inflammatory agent. Finally, further research is needed to develop methods for synthesizing the compound in greater yields and in more cost-effective ways.
Méthodes De Synthèse
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is typically synthesized from the reaction of 4-chlorophenol, 2,5-dimethoxyphenol, and ammonium acetate in the presence of an acid catalyst. The reaction is typically conducted in aqueous solution and produces the desired compound in yields of up to 95%.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEMTFCXZQABTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














